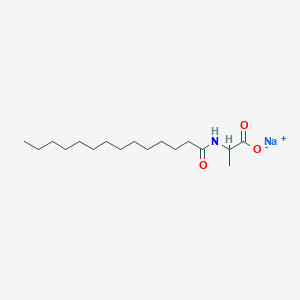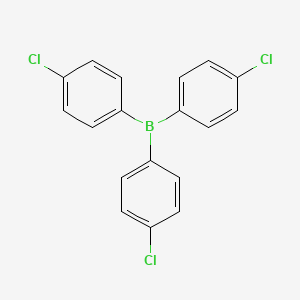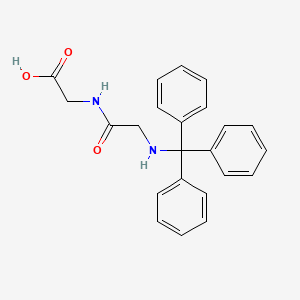
N-(4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a bromine atom, a methyl group, and a propionamide group attached to the isoquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in nitrobenzene to achieve bromination at the desired position on the isoquinoline ring . The resulting brominated intermediate can then be reacted with propionyl chloride in the presence of a base such as pyridine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the isoquinoline ring system or to reduce the propionamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
科学研究应用
N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide involves its interaction with specific molecular targets and pathways. The bromine atom and the propionamide group play key roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine: This compound is structurally similar but lacks the propionamide group.
7-methyl-5,6,7,8-tetrahydroisoquinoline: This compound is similar but lacks the bromine atom and the propionamide group.
Uniqueness
N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide is unique due to the presence of both the bromine atom and the propionamide group, which confer distinct chemical properties and reactivity
属性
分子式 |
C13H17BrN2O |
|---|---|
分子量 |
297.19 g/mol |
IUPAC 名称 |
N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide |
InChI |
InChI=1S/C13H17BrN2O/c1-3-12(17)16-13-8(2)4-5-9-10(13)6-15-7-11(9)14/h6-8,13H,3-5H2,1-2H3,(H,16,17) |
InChI 键 |
JRMUQCHYVOGKEL-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1C(CCC2=C(C=NC=C12)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13896593.png)



![tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13896619.png)
![[(6S,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13896626.png)
![(5aS,10bR)-2-(3,5-bis(trifluoromethyl)phenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13896633.png)


![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)
![Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)
![2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde](/img/structure/B13896670.png)


